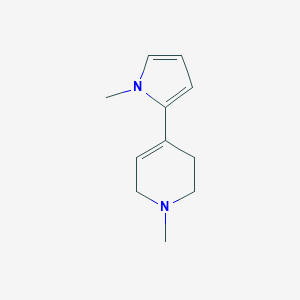
1-Methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is a compound of significant interest in the field of pharmacology and neurochemistry. It is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a well-known neurotoxin that induces Parkinsonian symptoms in animal models. This compound has been studied for its potential neurotoxic effects and its ability to deplete striatal dopamine levels .
準備方法
The synthesis of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine involves several steps. One common method includes the reaction of 1-methylpyrrole with a suitable pyridine derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by monoamine oxidase B to form a water-soluble pyridinium ion species . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but often include oxidized or reduced derivatives of the original compound .
科学的研究の応用
This compound has been extensively studied for its neurotoxic effects, particularly its ability to deplete dopamine levels in the brain. It serves as a valuable tool in neurochemical research, helping scientists understand the mechanisms underlying neurodegenerative diseases like Parkinson’s disease .
作用機序
The neurotoxic effects of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine are primarily mediated through its oxidation by monoamine oxidase B. This oxidation process leads to the formation of a pyridinium ion species, which is believed to be responsible for the depletion of striatal dopamine levels . The compound’s mechanism of action closely resembles that of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, supporting the proposed neurochemical sequence of events leading to neurotoxicity .
類似化合物との比較
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is similar to other neurotoxic compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and its analogs. it is unique in its specific structural modifications, which may influence its neurotoxic potency and metabolic pathways . Other similar compounds include 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol and 1-methyl-4-(1-methylpyrrol-2-yl)-2,3-dihydropyridinium .
特性
CAS番号 |
109835-15-6 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H16N2/c1-12-8-5-10(6-9-12)11-4-3-7-13(11)2/h3-5,7H,6,8-9H2,1-2H3 |
InChIキー |
YWYSUHMRUGHTHJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
正規SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
同義語 |
1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine 1,2,3,6-TMMP 1-methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine TMMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















